Orthogonal Protection Strategy: C-Terminal Benzyl Ester Enables Hydrogenolytic Cleavage Orthogonal to Fmoc and Acid-Labile Groups
Fmoc-Ser-Obzl features a benzyl ester at the C-terminus that is cleaved by hydrogenolysis (Pd/C, H2) rather than acidolysis. This provides orthogonal deprotection relative to both the base-labile Fmoc group (piperidine) and acid-labile side-chain protecting groups such as tert-butyl (tBu) esters and Boc groups. In contrast, Fmoc-Ser-OtBu (tert-butyl ester) undergoes acidolytic cleavage under conditions (e.g., TFA) that also remove other acid-labile protections, limiting its utility in complex multi-protection schemes [1]. The orthogonal lability of the benzyl ester enables selective C-terminal deprotection while leaving acid-sensitive groups intact, a critical requirement for the synthesis of peptides containing multiple differentially protected residues [2].
| Evidence Dimension | C-terminal ester deprotection orthogonality |
|---|---|
| Target Compound Data | Benzyl ester: Cleaved by hydrogenolysis (Pd/C, H2) or Lewis acids, orthogonal to Fmoc (base) and acid-labile groups |
| Comparator Or Baseline | Fmoc-Ser-OtBu (tert-butyl ester): Cleaved by acid (TFA), non-orthogonal to other acid-labile protections |
| Quantified Difference | Orthogonal (benzyl) vs. acid-overlapping (tert-butyl) cleavage chemistry |
| Conditions | Fmoc SPPS with orthogonal protecting group schemes; hydrogenolysis vs. acidolysis |
Why This Matters
Orthogonal deprotection is essential for complex peptide synthesis where multiple protecting groups must be removed selectively; Fmoc-Ser-Obzl uniquely enables C-terminal hydrogenolysis without compromising acid-labile side-chain protections.
- [1] OpenStax. 26.7 Peptide Synthesis. Organic Chemistry. 2023. View Source
- [2] StudyRes. Protection (and Deprotection) of Functional Groups in Organic Synthesis. 2017. View Source
